SMA-12b

Rheumatoid Arthritis Immunomodulation In Vivo Efficacy

Choose SMA-12b for post-onset RA efficacy studies; uniquely downregulates IL-1β/inflammasome via NRF2, a profile not shared by SMA-11a. Unlike prophylactic-only analogs, it halts established disease progression in CIA models. Essential for NRF2-inflammasome axis research with minimized IL-6 confounding. High purity research compound for B2B procurement.

Molecular Formula C13H22INO2S
Molecular Weight 383.29 g/mol
Cat. No. B12364418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMA-12b
Molecular FormulaC13H22INO2S
Molecular Weight383.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CS(=O)(=O)CC[N+](C)(C)C.[I-]
InChIInChI=1S/C13H22NO2S.HI/c1-12-5-7-13(8-6-12)11-17(15,16)10-9-14(2,3)4;/h5-8H,9-11H2,1-4H3;1H/q+1;/p-1
InChIKeyHWCJFPAHNSHXPO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMA-12b (Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide): Chemical Identity, Specifications, and Procurement-Relevant Characterization


Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide (CAS 1496553-39-9), commonly designated SMA-12b, is a synthetic small-molecule sulfone with the molecular formula C₁₃H₂₂INO₂S and a molecular weight of 383.29 g/mol . It is a quaternary ammonium iodide salt structurally characterized by a trimethylammonium group linked via an ethyl chain to a (4-methylphenyl)methylsulfonyl moiety . SMA-12b was rationally designed as a drug-like mimetic of the phosphorylcholine (PC) active moiety of the parasitic helminth immunomodulator ES-62 [1]. It is commercially available from specialized research chemical suppliers at purity levels ≥98% to ≥99%, typically stored at -20°C under desiccated, light-protected conditions to maintain stability [2].

SMA-12b vs. Generic Immunomodulators: Why Structural Analogy to ES-62 Does Not Guarantee Functional Equivalence in IL-1β-Driven Inflammation Models


While several synthetic small-molecule analogues (SMAs) of the parasitic worm product ES-62 have been developed, including SMA-11a and SMA-12b, their biological activities are not interchangeable. Despite sharing a common sulfone-based design philosophy aimed at mimicking the phosphorylcholine moiety of ES-62, these compounds exhibit distinct and non-redundant pharmacological profiles in preclinical models of rheumatoid arthritis (RA) [1]. Specifically, SMA-12b demonstrates a unique capacity for therapeutic efficacy when administered after disease onset—a critical clinical differentiator—whereas other analogues like SMA-11a have only demonstrated prophylactic activity [1]. Furthermore, SMA-12b's mechanism of action involves a specific and potent downregulation of IL-1β and inflammasome-associated genes via NRF2 activation, a pathway that is not uniformly engaged by all in-class compounds [1]. Therefore, substituting SMA-12b with a structurally related analogue, such as SMA-11a, in experimental protocols would introduce significant variability and potentially nullify the intended therapeutic outcomes, particularly in studies requiring post-onset intervention or targeting the IL-1β/NLRP3 inflammasome axis [1].

Quantitative Differentiation of SMA-12b: Head-to-Head Evidence Against Closest Analogs in Preclinical Models of Rheumatoid Arthritis


Superior Therapeutic Efficacy in Collagen-Induced Arthritis (CIA): SMA-12b vs. SMA-11a and ES-62

SMA-12b is the only synthetic analogue of ES-62 demonstrated to provide therapeutic protection against collagen-induced arthritis (CIA) when administered after disease onset. In contrast, SMA-11a and the parent molecule ES-62 have only shown efficacy in prophylactic models, where treatment is initiated before arthritis development [1]. When SMA-12b was administered therapeutically to mice after the onset of arthritis, it significantly protected against further disease progression, a critical clinical advantage not observed with the comparator SMA-11a [1]. This differentiation is paramount for researchers developing interventions for established autoimmune disease.

Rheumatoid Arthritis Immunomodulation In Vivo Efficacy

SMA-12b Exhibits a Distinct Cytokine Suppression Profile Compared to SMA-11a: Differential Impact on IL-12p40 and IL-6

In comparative in vitro screening assays using bone marrow-derived macrophages (bmMs), SMA-12b and SMA-11a displayed divergent effects on key pro-inflammatory cytokines. While both compounds significantly reduced IL-12p40 secretion, SMA-12b was notably less effective at suppressing IL-6 compared to SMA-11a [1]. This differential cytokine modulation suggests that SMA-12b engages a distinct signaling pathway or has a unique molecular target profile, making it a non-redundant tool for dissecting specific inflammatory cascades [1].

Cytokine Profiling Macrophage Biology Immunopharmacology

SMA-12b Potently and Specifically Downregulates IL-1β, the Most Suppressed Gene in Its Transcriptomic Signature

Microarray analysis of bone marrow-derived macrophages (bmMs) exposed to SMA-12b revealed that IL-1β was the single most downregulated gene among all differentially expressed transcripts, meeting the statistical cutoff of ≥1.5-fold expression difference [1]. This potent and specific suppression of IL-1β, a master cytokine in the NLRP3 inflammasome pathway, was functionally validated by demonstrating that SMA-12b inhibited LPS-mediated secretion of IL-1β by bmMs [1]. This places SMA-12b as a unique tool for probing IL-1β biology, distinct from broader-spectrum anti-inflammatory agents.

Transcriptomics Inflammasome IL-1β Inhibition

NRF2-Dependent Mechanism of IL-1β Suppression: A Key Differentiator from Direct NLRP3 Inhibitors like MCC950

The mechanism by which SMA-12b suppresses IL-1β is distinct from that of direct NLRP3 inflammasome inhibitors such as MCC950. SMA-12b functions by activating the transcription factor NRF2, which in turn counter-regulates the expression of inflammasome-associated genes, including IL-1β [1]. Critically, SMA-12b was unable to inhibit IL-1β expression in macrophages derived from NRF2⁻/⁻ knockout mice, providing genetic proof of its NRF2-dependent mechanism [1]. In contrast, MCC950 acts as a direct and selective inhibitor of the NLRP3 protein itself [2]. This mechanistic divergence means SMA-12b offers an orthogonal, upstream approach to modulating inflammasome activity, which can be leveraged in studies where direct NLRP3 inhibition is ineffective or to investigate NRF2-mediated anti-inflammatory pathways.

NRF2 Activation Inflammasome Regulation Mechanism of Action

SMA-12b Induces a Unique Antioxidant Gene Expression Program Not Observed with All ES-62 Analogues

Beyond its effects on inflammatory genes, SMA-12b drives a robust and distinct transcriptional program associated with antioxidant defense. It significantly increased the expression of multiple NRF2-controlled genes involved in glutathione synthesis and utilization (GCLM, GCLC, SLC7A11, GSTA3, GSR), thioredoxin pathways (TXNRD1, PRDX1), and quinone detoxification (NQO1, HMOX1) [1]. While other SMAs like SMA-11a also possess immunomodulatory activity, the specific breadth and potency of this antioxidant gene induction may vary and has not been systematically compared. This dual action—suppressing IL-1β while simultaneously bolstering cellular antioxidant capacity—provides a unique cytoprotective profile that differentiates SMA-12b from simpler immunosuppressants.

Oxidative Stress NRF2 Target Genes Cytoprotection

Defined Research and Preclinical Development Scenarios Requiring the Specific Properties of SMA-12b


Investigating Therapeutic Interventions for Established Rheumatoid Arthritis

SMA-12b is the optimal choice for preclinical studies aimed at evaluating therapeutic efficacy in established rheumatoid arthritis (RA). Its proven ability to halt disease progression when administered after the onset of clinical symptoms in the collagen-induced arthritis (CIA) model makes it a critical tool for drug development programs targeting patients with active, ongoing disease [1]. Alternative compounds like SMA-11a or the parent molecule ES-62, which only demonstrate prophylactic activity, are unsuitable for this purpose [1].

Studying NRF2-Mediated Counter-Regulation of the NLRP3 Inflammasome

SMA-12b provides a unique pharmacological approach to dissect the role of NRF2 in suppressing inflammasome-driven inflammation. Its mechanism is entirely dependent on NRF2 activation, as demonstrated by the complete loss of its IL-1β-suppressive activity in NRF2 knockout macrophages [1]. This contrasts with direct NLRP3 inhibitors like MCC950, allowing researchers to use SMA-12b to specifically interrogate the NRF2-inflammasome axis and explore therapeutic avenues that leverage this endogenous cytoprotective pathway [1].

Dissecting IL-12p40-Dependent Pathways Without Concomitant IL-6 Suppression

For researchers seeking to modulate IL-12p40 activity while minimizing impact on IL-6 signaling, SMA-12b offers a more selective profile than SMA-11a. In vitro assays confirm that while both compounds reduce IL-12p40, SMA-12b's effect on IL-6 is significantly attenuated [1]. This property allows for cleaner experimental systems when studying the specific contributions of IL-12p40 to immune pathology, avoiding confounding results from broad IL-6 blockade [1].

Probing the Link Between Anti-Inflammatory and Antioxidant Gene Programs

SMA-12b's dual ability to potently suppress IL-1β and simultaneously induce a broad panel of NRF2-driven antioxidant genes makes it an unparalleled tool for investigating the interconnectedness of inflammation and oxidative stress [1]. This profile is ideal for studies in diseases where both processes are pathologically linked, such as rheumatoid arthritis, neurodegenerative disorders, or metabolic syndromes. The compound can be used to test the therapeutic hypothesis that coordinated anti-inflammatory and cytoprotective effects are more efficacious than targeting either pathway alone [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMA-12b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.